An In-Depth Technical Guide to 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride (CAS 21279-57-2)
An In-Depth Technical Guide to 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride (CAS 21279-57-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride is a heterocyclic compound featuring a pyrimidine ring linked to a 1,4-diazepane moiety. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors used in oncology.[1] Similarly, the 1,4-diazepane ring system is recognized as a "privileged structure" in drug design, with its derivatives exhibiting a wide array of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[2][3]
The conjunction of these two pharmacologically significant motifs in 1-(Pyrimidin-2-yl)-1,4-diazepane suggests its potential as a valuable building block or an active agent in drug discovery and development. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, grounded in established chemical principles and data from structurally related compounds.
Physicochemical Properties
The dihydrochloride salt of 1-(Pyrimidin-2-yl)-1,4-diazepane possesses distinct physical properties compared to its free base form. Understanding these properties is crucial for its handling, formulation, and application in research.
| Property | 1-(Pyrimidin-2-yl)-1,4-diazepane (Free Base) | 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride |
| CAS Number | 21279-57-2 | 21279-58-3 (Typically associated with the dihydrochloride) |
| Molecular Formula | C₉H₁₄N₄ | C₉H₁₆Cl₂N₄ |
| Molecular Weight | 178.24 g/mol | 251.16 g/mol |
| Physical Form | Liquid | White to off-white powder |
| Melting Point | Not applicable | 235-236 °C |
| Storage Temperature | -20°C | Room Temperature |
Note: Data is compiled from vendor information. Experimental verification is recommended.
Synthesis and Mechanism
The synthesis of 1-(Pyrimidin-2-yl)-1,4-diazepane is most logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for electron-deficient aromatic rings, such as pyrimidine, where a good leaving group (e.g., a halogen) is present.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles. In the case of 2-chloropyrimidine, the chlorine atom at the 2-position serves as an excellent leaving group. The reaction with a nucleophile, such as the secondary amine of 1,4-diazepane, proceeds via a Meisenheimer complex intermediate, followed by the elimination of the chloride ion to yield the substituted product. The use of a base is often necessary to deprotonate the nucleophile, increasing its reactivity, and to neutralize the HCl generated during the reaction.
Caption: Proposed synthesis workflow for 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methods for the amination of 2-chloropyrimidines.[4] Optimization may be required.
Materials:
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2-Chloropyrimidine
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1,4-Diazepane
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Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Propanol or similar high-boiling point solvent
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Hydrochloric acid solution (e.g., 2M in diethyl ether or isopropanol)
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Ethyl acetate
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Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a microwave reaction vial, add 2-chloropyrimidine (1 equivalent) and anhydrous propanol.
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Addition of Reagents: Add 1,4-diazepane (1.1 equivalents) to the stirred solution. Subsequently, add triethylamine (2.2 equivalents) as a base.
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Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 120-140 °C for 15-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x volumes).
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Isolation of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Pyrimidin-2-yl)-1,4-diazepane free base.
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Purification of Free Base (Optional): The crude product can be purified by column chromatography on silica gel.
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Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Add a solution of hydrochloric acid (2 equivalents) in the same or a miscible solvent dropwise with stirring.
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Isolation of Dihydrochloride Salt: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride.
Analytical Characterization
While specific experimental spectra for this compound are not widely published, a robust analytical workflow can be proposed for its characterization based on its structure and data from analogous compounds.
Caption: Standard analytical workflow for the characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyrimidine and diazepane rings. The pyrimidine protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). The diazepane protons will be in the aliphatic region (typically δ 2.5-4.0 ppm), likely as complex multiplets due to coupling.
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¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons of the pyrimidine ring (δ 150-165 ppm) and the aliphatic carbons of the diazepane ring (δ 40-60 ppm).
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the compound. For the free base (C₉H₁₄N₄), the expected [M+H]⁺ ion would be at m/z 179.1291.[5] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
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C-H stretching (aromatic and aliphatic)
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C=N and C=C stretching from the pyrimidine ring (around 1500-1600 cm⁻¹)
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N-H stretching (for the protonated amine in the dihydrochloride salt, typically a broad absorption)
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C-N stretching
Potential Applications in Research and Drug Development
While specific biological data for 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride is limited in public literature, the structural motifs suggest several promising avenues for investigation.
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Anticancer Research: Numerous pyrimidine derivatives are potent kinase inhibitors. Furthermore, compounds containing a 1,4-diazepane moiety attached to a pyrimidine ring have shown antiproliferative activity against various cancer cell lines.[6][7] This suggests that the title compound could be a valuable intermediate or a candidate for screening in anticancer drug discovery programs.
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Central Nervous System (CNS) Disorders: The 1,4-diazepane core is famously associated with benzodiazepines, which act on the central nervous system.[2] Derivatives of 1,4-diazepane have been investigated for a range of CNS targets.
-
Fragment-Based Drug Discovery: As a molecule containing two key pharmacophores, it can serve as a valuable fragment or building block in the synthesis of more complex molecules with tailored biological activities.
Safety, Handling, and Storage
Hazard Identification: Based on available safety data sheets, 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride is considered hazardous. The following GHS hazard statements apply:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
The dihydrochloride salt should be stored at room temperature in a tightly sealed container in a dry and well-ventilated place.
-
The free base is recommended to be stored at -20°C to prevent degradation.
Conclusion
1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride is a compound of significant interest due to its hybrid structure, combining two pharmacologically important scaffolds. While detailed experimental data in the public domain is scarce, its synthesis can be reliably approached through standard organic chemistry methodologies like nucleophilic aromatic substitution. Its structural features strongly suggest potential for applications in medicinal chemistry, particularly in the development of novel anticancer agents. This guide provides a foundational understanding for researchers looking to synthesize, characterize, and explore the potential of this versatile chemical entity.
References
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- PubChem. (n.d.). 1-pyrimidin-2-yl-1,4-diazepane. National Center for Biotechnology Information.
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Velihina, Y. S., Kachaeva, M. V., Pilyo, S. G., Mitiukhin, O. P., & Vovk, M. V. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substituted[6][8]oxazolo[4,5-d]pyrimidines. Chemistry of Heterocyclic Compounds, 55(5), 448-455.
- Kaur, R., & Kumar, K. (2016). 1,4-Diazepines: A review on synthesis, reactions and biological significance. Current Drug Discovery Technologies, 13(2), 79-94.
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- PubChem. (n.d.). 1-(pyridin-4-YL)-1,4-diazepane. National Center for Biotechnology Information.
- Sudarshan Rao, K., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
- Al-Tel, T. H. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656.
- Taylor & Francis Online. (2008). Synthesis and antiproliferative activity of some diaryldiazepines and diarylpyrimidines.
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ResearchGate. (n.d.). Synthesis and Structural Characterization of Pyrazino[6][8] diazepines, as a New Ring System. Retrieved from a valid URL.
- Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 232-239.
- ACS Medicinal Chemistry Letters. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
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ChemRxiv. (n.d.). A little about Pyrazolo[3,4-d][5][8]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. Retrieved from a valid URL.
- Al-Majid, A. M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17565.
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